![molecular formula C13H18N2O3 B5666124 4-{[5-(dimethylamino)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5666124.png)
4-{[5-(dimethylamino)-2-methylphenyl]amino}-4-oxobutanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-{[5-(dimethylamino)-2-methylphenyl]amino}-4-oxobutanoic acid often involves complex reactions. A related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was synthesized, and its structure was confirmed through various spectroscopic techniques, demonstrating the intricate steps involved in the synthesis of such compounds (Rahul Raju et al., 2015).
Molecular Structure Analysis
Molecular structure analysis includes spectroscopic studies and crystallography to determine the geometrical and electronic structure of the molecule. For instance, the FT-IR, NMR, and X-ray diffraction studies provide insights into the molecular structure, showcasing the compound's vibrational wavenumbers, NH stretching frequencies, and crystal structure (Rahul Raju et al., 2015).
Chemical Reactions and Properties
The reactivity and interaction of 4-{[5-(dimethylamino)-2-methylphenyl]amino}-4-oxobutanoic acid derivatives with other chemicals highlight the compound's functional potential in various chemical reactions. This includes transformations leading to the synthesis of novel compounds and understanding the molecule's behavior under different chemical conditions (Urška Bratušek et al., 1998).
Physical Properties Analysis
The analysis of physical properties such as solubility, melting point, and crystalline structure is crucial for understanding how the compound behaves in different environments and for its application in various fields. Spectroscopic techniques, including FT-IR and crystallography, contribute to this analysis by providing detailed information on the compound's physical characteristics.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with various reagents, are pivotal for the compound's application in chemical synthesis and other areas. Studies on related compounds offer insights into the molecule's electron distribution, charge transfer mechanisms, and potential energy distribution, which are essential for predicting its chemical behavior (K. Vanasundari et al., 2018).
properties
IUPAC Name |
4-[5-(dimethylamino)-2-methylanilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-4-5-10(15(2)3)8-11(9)14-12(16)6-7-13(17)18/h4-5,8H,6-7H2,1-3H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDMNJASPGMMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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